molecular formula C12H13F2NO2 B12277958 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine

Cat. No.: B12277958
M. Wt: 241.23 g/mol
InChI Key: UEBRGXDULKIZTF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine is a chemical compound characterized by the presence of a cyclobutane ring attached to a methanamine group, with a 2,2-difluoro-1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine is unique due to its specific combination of the cyclobutane ring, methanamine group, and 2,2-difluoro-1,3-benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutyl]methanamine

InChI

InChI=1S/C12H13F2NO2/c13-12(14)16-9-3-2-8(6-10(9)17-12)11(7-15)4-1-5-11/h2-3,6H,1,4-5,7,15H2

InChI Key

UEBRGXDULKIZTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

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